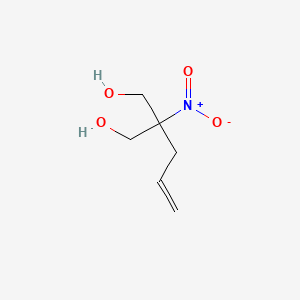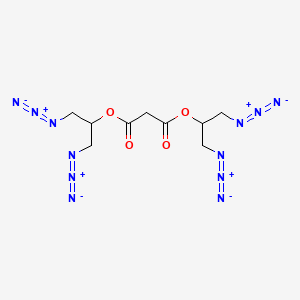
Bis(1,3-diazidopropan-2-yl) propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-diazidopropan-2-yl) propanedioate is a chemical compound known for its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diazidopropan-2-yl) propanedioate typically involves the reaction of epichlorohydrin with sodium azide. This reaction results in the formation of 1,3-diazido-2-propanol, which is then further reacted with propanedioic acid to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) phenylacetylide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Bis(1,3-diazidopropan-2-yl) propanedioate undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include triazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bis(1,3-diazidopropan-2-yl) propanedioate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Bis(1,3-diazidopropan-2-yl) propanedioate involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reactivity is harnessed in various applications, including the synthesis of biologically active compounds and materials .
類似化合物との比較
Similar Compounds
Similar compounds include:
1,3-Diazido-2-propanol: A precursor in the synthesis of Bis(1,3-diazidopropan-2-yl) propanedioate.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: A compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its dual azide functionality, which allows for versatile reactivity and applications in various fields. Its ability to form triazoles through click chemistry makes it particularly valuable in synthetic and medicinal chemistry .
特性
CAS番号 |
188748-87-0 |
|---|---|
分子式 |
C9H12N12O4 |
分子量 |
352.27 g/mol |
IUPAC名 |
bis(1,3-diazidopropan-2-yl) propanedioate |
InChI |
InChI=1S/C9H12N12O4/c10-18-14-2-6(3-15-19-11)24-8(22)1-9(23)25-7(4-16-20-12)5-17-21-13/h6-7H,1-5H2 |
InChIキー |
NFOXIACICYSNSJ-UHFFFAOYSA-N |
正規SMILES |
C(C(CN=[N+]=[N-])OC(=O)CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


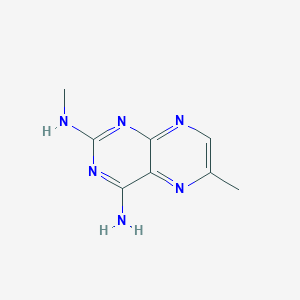
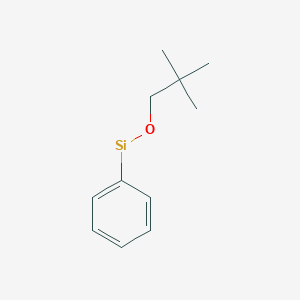
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
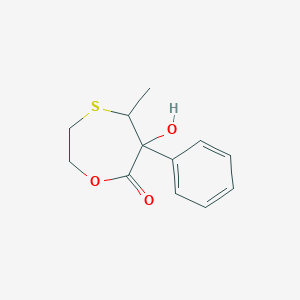
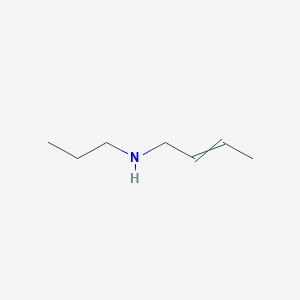
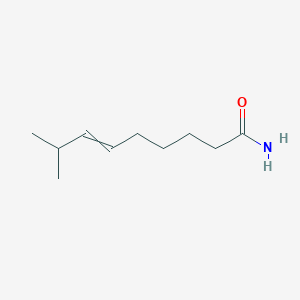
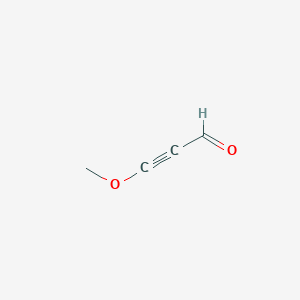
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
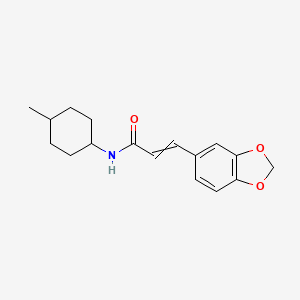


![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
